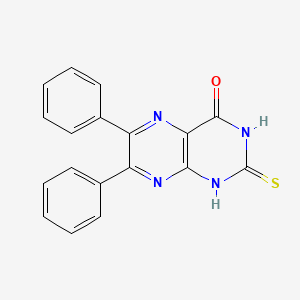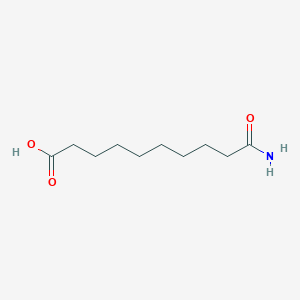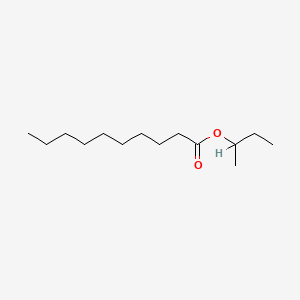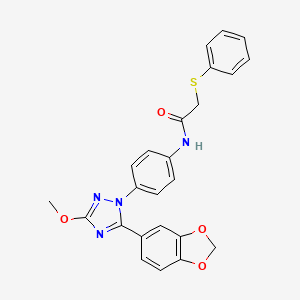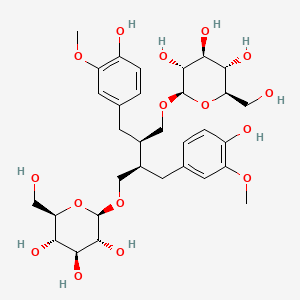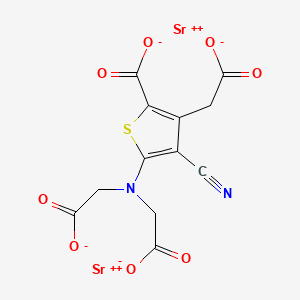
ラネル酸ストロンチウム
概要
説明
Strontium ranelate is a medication primarily used for the treatment of severe osteoporosis in postmenopausal women and adult men at high risk of fractures . It is a strontium (II) salt of ranelic acid and is known for its unique dual action on bone metabolism, both increasing bone formation by osteoblasts and reducing bone resorption by osteoclasts .
科学的研究の応用
Strontium ranelate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of strontium on bone mineral density and structure.
Biology: Investigated for its role in bone metabolism and its potential effects on other biological systems.
Industry: Utilized in the development of new bone-strengthening agents and materials.
作用機序
Strontium ranelate exerts its effects through a dual mechanism:
Bone Formation: It stimulates the replication, differentiation, and survival of osteoblasts, leading to increased bone formation.
Bone Resorption: It inhibits the activity of osteoclasts, reducing bone resorption.
The molecular targets and pathways involved include the activation of the calcium-sensing receptor (CaSR), which plays a key role in mediating the effects of strontium ranelate on bone cells .
Similar Compounds:
Strontium Citrate: Composed of strontium and citric acid, it is another form of strontium used for bone health.
Strontium Chloride: Composed of strontium and chloride ions, it is used in various applications, including bone health supplements.
Comparison:
Bioavailability: Strontium ranelate has a higher bioavailability compared to other strontium salts, making it more effective in reaching systemic circulation.
Mechanism of Action: Unlike other strontium compounds, strontium ranelate has a unique dual action on bone metabolism, both promoting bone formation and inhibiting bone resorption.
Strontium ranelate stands out due to its dual mechanism of action and higher bioavailability, making it a preferred choice for the treatment of severe osteoporosis.
Safety and Hazards
生化学分析
Biochemical Properties
Strontium ranelate activates pre-osteoblast replication, osteoblast differentiation and survival, and reduces pre-osteoclast differentiation, osteoclast function, and survival . It acts at least in part via the calcium-sensing receptor (CaSR), nuclear factor of activated Tc (NFATc)/Wnt signaling, and modulation of the osteoprotegerin (OPG)/RANKL ratio .
Cellular Effects
Strontium ranelate has been shown to have a significant impact on various types of cells and cellular processes. It increases the replication of pre-osteoblastic cells and enhances the synthesis of collagen and noncollagenic proteins by osteoblasts . It also inhibits osteoclast differentiation and activity . These effects result in an increase in bone mass and improvements in the micro-architecture of bone tissue .
Molecular Mechanism
The molecular mechanism of strontium ranelate involves its interaction with the calcium-sensing receptor (CaSR). This interaction leads to the activation of pre-osteoblast replication, osteoblast differentiation, and survival, and the reduction of pre-osteoclast differentiation, osteoclast function, and survival . This dual action on bone formation and resorption is unique to strontium ranelate and is key to its efficacy in treating osteoporosis .
Temporal Effects in Laboratory Settings
In a 2-year study, strontium ranelate demonstrated a dose-dependent increase in bone strength and bone mass of the vertebral body and midshaft femur without change in bone stiffness . This increase in mechanical properties was associated with improvements in the micro-architecture of bone tissue .
Dosage Effects in Animal Models
In animal models, strontium ranelate has been shown to increase bone strength and bone mass in a dose-dependent manner . It has also been shown to reduce the number of osteoclasts . These effects were observed with long-term treatment using high doses .
Metabolic Pathways
Strontium ranelate is involved in the metabolic pathways that regulate bone formation and resorption . It acts through the calcium-sensing receptor (CaSR) in bone tissue cells . This interaction leads to the activation of pre-osteoblast replication and osteoblast differentiation, and the reduction of pre-osteoclast differentiation and osteoclast function .
Transport and Distribution
Strontium is distributed in calcified matrix and is easily exchangeable from bone mineral, being slightly linked to mature crystals through ionic substitutions . The heterogeneity of strontium distribution in bone and the quality of bone mineral crystals formed during strontium ranelate administration may explain its beneficial effects on reducing the risk of fractures .
Subcellular Localization
The subcellular localization of strontium ranelate is primarily within the calcified matrix of bone tissue . It is easily exchangeable from bone mineral and is slightly linked to mature crystals through ionic substitutions . This localization is key to its role in increasing bone mass and reducing the risk of fractures .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of high-purity strontium ranelate involves several steps:
Reaction of acetonedicarboxylic acid diethyl ester with malononitrile: This reaction occurs in the presence of an acid-binding agent and ethanol to generate an active intermediate.
Cyclization reaction: The active intermediate undergoes cyclization with sulfur under reflux of ethanol to form 5-amino-4-cyano-3-(2-ethyoxyl-2-carboxymethyl)-thiophene-2-ethyl formate (Intermediate I).
Hydrocarbonylation: Intermediate I reacts with a hydrocarbonylation reagent in the presence of potassium carbonate and a catalyst to produce tetraethyl ranelate.
Industrial Production Methods: Industrial production methods for strontium ranelate typically follow the same synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency reactors, continuous processing techniques, and stringent quality control measures to ensure high purity and stability of the final product .
化学反応の分析
Types of Reactions: Strontium ranelate undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of tetraethyl ranelate to form strontium ranelate.
Complexation: Formation of complexes with other ions or molecules.
Common Reagents and Conditions:
Hydrolysis: Alkali metal hydroxide solutions (e.g., sodium hydroxide or potassium hydroxide) are commonly used.
Cyclization: Sulfur and ethanol under reflux conditions.
Major Products:
Strontium ranelate: The primary product formed from the hydrolysis of tetraethyl ranelate.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Strontium ranelate involves the reaction between strontium carbonate and ranelic acid.", "Starting Materials": [ "Strontium carbonate", "Ranelic acid" ], "Reaction": [ "Dissolve strontium carbonate in water to form strontium hydroxide", "React strontium hydroxide with ranelic acid to form strontium ranelate", "Filter and dry the product" ] } | |
CAS番号 |
135459-87-9 |
分子式 |
C12H10N2O8SSr |
分子量 |
429.9 g/mol |
IUPAC名 |
distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate |
InChI |
InChI=1S/C12H10N2O8S.Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22); |
InChIキー |
SKKLLKBVXKVYLE-UHFFFAOYSA-N |
SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Sr+2].[Sr+2] |
正規SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O.[Sr] |
外観 |
Solid powder |
その他のCAS番号 |
135459-87-9 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt protelos S 12911 S-12911 S12911 S12911-0 S12911-2 S12911-5 strontium ranelate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does strontium ranelate impact bone remodeling?
A: Strontium ranelate exhibits a dual mode of action, simultaneously promoting bone formation and inhibiting bone resorption. [, , , ]
Q2: How does strontium ranelate influence the OPG/RANKL system?
A: Strontium ranelate increases osteoprotegerin (OPG) expression while downregulating RANK ligand (RANKL) expression by osteoblasts. This shift in the OPG/RANKL ratio favors osteoblastogenesis and reduces osteoclast activity. [, ]
Q3: Does strontium ranelate affect bone microarchitecture?
A: Yes, micro-CT analyses of bone biopsies from patients treated with strontium ranelate show improvements in trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness, suggesting a positive impact on bone microarchitecture. [, ]
Q4: What is the molecular formula and weight of strontium ranelate?
A: The molecular formula is C12H6N2O8Sr2, and the molecular weight is 429.87 g/mol. []
Q5: Are there different crystalline forms of strontium ranelate, and how are they characterized?
A: Yes, various crystalline forms of strontium ranelate, such as form H and form K, have been identified. These forms are characterized by their unique physicochemical properties, including X-ray powder diffraction patterns and water content. [, ]
Q6: How stable is strontium ranelate in pharmaceutical formulations?
A: Strontium ranelate can undergo color changes in certain formulations, but the addition of stabilizers, such as citric acid, aspartame, and saccharin sodium, can improve its stability without altering its chemical structure. []
A6: The provided research articles primarily focus on the therapeutic applications of strontium ranelate for osteoporosis and osteoarthritis. There is no information on its catalytic properties.
A6: The provided research articles do not delve into the computational chemistry and modeling aspects of strontium ranelate.
A6: The research primarily focuses on the effects of strontium ranelate itself and does not explore SAR studies involving structural modifications.
A6: Please refer to the answer to Q7.
Q7: What is the bioavailability of strontium ranelate?
A: The absolute bioavailability of strontium ranelate after oral administration is approximately 27% after a 2g dose. []
Q8: How is strontium ranelate absorbed and eliminated from the body?
A: Strontium, being chemically similar to calcium, is absorbed in the gut, incorporated into bone, and eliminated primarily through the kidneys. []
Q9: Does the presence of calcium affect the bioavailability of strontium ranelate?
A: Yes, simultaneous intake of strontium ranelate and calcium significantly reduces the bioavailability of strontium. []
Q10: How long does strontium remain in the skeleton after treatment with strontium ranelate is discontinued?
A: Based on models of strontium kinetics, the skeleton retains approximately 11% of the absorbed strontium 3 years after a single dose. This suggests a long-term retention of strontium in the bone. []
Q11: What effects does strontium ranelate have on osteoblasts in vitro?
A: In vitro studies show that strontium ranelate increases collagen and non-collagenic protein synthesis by mature osteoblast-enriched cells and enhances preosteoblastic cell replication. [, ]
Q12: How does strontium ranelate affect osteoclasts in vitro?
A: Strontium ranelate demonstrates a dose-dependent inhibition of bone resorption activity in isolated rat osteoclasts. It also inhibits preosteoclast differentiation. []
Q13: What are the effects of strontium ranelate on bone mineral density (BMD) in postmenopausal women?
A: Clinical trials show that strontium ranelate, at a dosage of 2 g/day, significantly increases BMD in both the lumbar spine and the femoral neck in postmenopausal women with osteoporosis. [, , , ]
Q14: Does strontium ranelate reduce the risk of fractures?
A: Yes, large clinical trials (SOTI and TROPOS) have demonstrated that strontium ranelate significantly reduces the risk of vertebral and nonvertebral fractures, including hip fractures, in postmenopausal women with osteoporosis. [, , , ]
Q15: Does strontium ranelate benefit men with osteoporosis?
A: Yes, a clinical trial (MALEO) demonstrated that strontium ranelate has similar positive effects on BMD in men with osteoporosis as those observed in postmenopausal women, supporting its use in this patient population. []
Q16: Does strontium ranelate have any effect on osteoarthritis?
A: A clinical trial (SEKOIA) showed that strontium ranelate slows down the radiological progression of knee osteoarthritis and reduces symptoms such as pain and stiffness. [, ]
Q17: Can strontium ranelate be used in combination with vitamin D?
A: Yes, a clinical trial found that a fixed-dose combination of strontium ranelate 2 g/vitamin D3 1000 IU daily effectively corrects vitamin D insufficiency in osteoporotic patients. []
Q18: Does strontium ranelate have any effect on bone pain?
A: Clinical observations suggest that strontium ranelate can alleviate bone pain in patients with osteoporosis, although the pain relief might be gradual. [, ]
Q19: Are there any animal models used to study the effects of strontium ranelate?
A: Yes, researchers have used various animal models, including ovariectomized rats and ligature-induced periodontitis models, to investigate the effects of strontium ranelate on bone health. [, , , ]
A19: The provided research articles do not provide information on specific resistance mechanisms or cross-resistance related to strontium ranelate.
Q20: Are there any cardiac concerns associated with strontium ranelate?
A20: The research focuses on the systemic effects of orally administered strontium ranelate and does not explore targeted drug delivery strategies.
Q21: What are some biomarkers used to monitor the effects of strontium ranelate?
A: Biomarkers such as serum OPG, bone-specific alkaline phosphatase (BALP), cross-linked C-telopeptides (S-CTX), C-terminal propeptide of type I procollagen (PICP), and urine cross-linked N-telopeptide of type I collagen (U-NTX) are used to assess bone formation and resorption activity in response to strontium ranelate treatment. [, ]
Q22: Are there any biomarkers for cartilage degradation used in studies with strontium ranelate?
A: Yes, urinary CTX-II, a marker of cartilage degradation, has been used to assess the potential chondroprotective effects of strontium ranelate in patients with osteoarthritis. []
A22: The research articles mention various analytical methods and techniques used in the studies, including:
- Dual-energy X-ray absorptiometry (DXA) for measuring bone mineral density []
- ELISA (enzyme-linked immunosorbent assay) for quantifying serum OPG levels []
- Radioimmunoassay (RIA) for measuring PICP levels []
- Micro-computed tomography (micro-CT) for analyzing bone microarchitecture [, ]
- Histomorphometry for assessing bone structure and cellular activity [, ]
A22: The research articles provided do not focus on the environmental impact or degradation of strontium ranelate.
A22: The provided research articles do not provide specific details on the dissolution rate or solubility of strontium ranelate in various media.
A22: Specific details about the validation of analytical methods used in the research are not provided in the abstracts.
A22: While not explicitly discussed, the research implies adherence to quality control and assurance measures during clinical trials and pharmaceutical development to ensure consistent manufacturing and reliable results.
A22: The research primarily focuses on the skeletal effects of strontium ranelate and does not delve into its immunogenicity or potential immunological responses.
A22: Information on specific drug-transporter interactions with strontium ranelate is not available in the provided research articles.
A22: The research does not provide details on the potential of strontium ranelate to induce or inhibit drug-metabolizing enzymes.
Q23: Is strontium ranelate biocompatible?
A: Studies suggest that strontium ranelate is generally biocompatible, as demonstrated by in vitro studies using human cells and in vivo animal models. []
A23: The research primarily focuses on the pharmaceutical and therapeutic aspects of strontium ranelate and does not address recycling or waste management strategies.
A23: The research highlights the importance of clinical trials, in vitro assays, and animal models as essential tools for investigating the efficacy and safety of strontium ranelate.
Q24: When was strontium ranelate first introduced as a treatment for osteoporosis?
A: Strontium ranelate was approved for the treatment of osteoporosis in Europe in 2004. [, ]
Q25: What were some of the key clinical trials that led to the approval of strontium ranelate?
A: The pivotal clinical trials that demonstrated the efficacy and safety of strontium ranelate for osteoporosis were the SOTI (Spinal Osteoporosis Therapeutic Intervention) and TROPOS (Treatment of Peripheral Osteoporosis) studies. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)
![Methyl N-{(4s,5s)-5-[(L-Alanyl-L-Alanyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Valyl-L-Valinate](/img/structure/B1681688.png)
